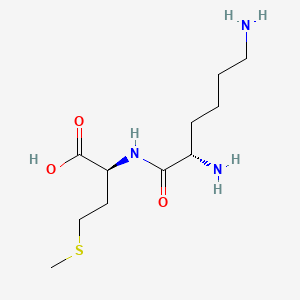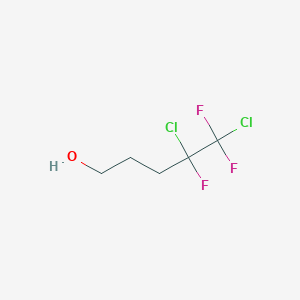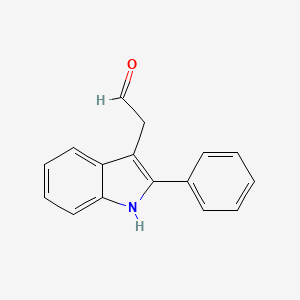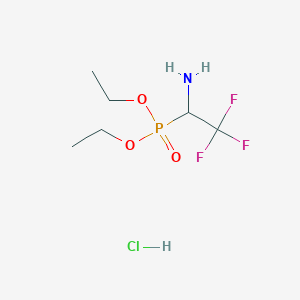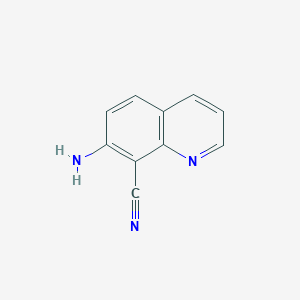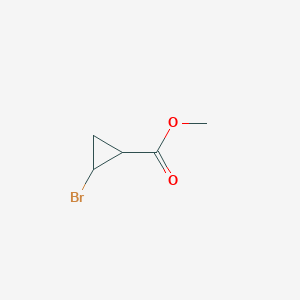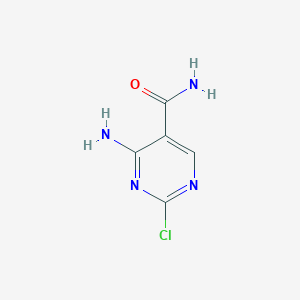
2-(3-Methylpyridin-4-yl)ethan-1-ol
Descripción general
Descripción
“2-(3-Methylpyridin-4-yl)ethan-1-ol” is a chemical compound with the CAS Number: 98009-88-2 . It has a molecular weight of 137.18 . The IUPAC name for this compound is 2-(3-methyl-4-pyridinyl)ethanol . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11NO/c1-7-6-9-4-2-8(7)3-5-10/h2,4,6,10H,3,5H2,1H3 . This indicates that the compound consists of 8 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The country of origin for this compound is UA . The shipping temperature is normal .Aplicaciones Científicas De Investigación
Electrocatalytic Applications
A study by Matthew A. Thorseth, Christopher S. Letko, T. Rauchfuss, and A. Gewirth (2011) explored copper polypyridyl complexes, including a Cu-N(3) complex and a related Cu(2)N(6) derivative, as electrocatalysts for the oxygen reduction reaction (ORR). Their research revealed that the copper polypyridyl complexes, especially the CuN(4) species, exhibit promising catalytic activity for ORR, indicating potential applications in catalysis and energy conversion technologies. The conjugation effect of the bridging ligand in these complexes significantly influences their photocatalytic behavior for CO2 reduction, highlighting the importance of molecular architecture in catalytic efficiency (Thorseth et al., 2011).
Structural and Synthetic Chemistry
M. Percino, V. Chapela, Omar Urzúa, and Héctor Toribio (2007) reported on the decarbonylation of α-diketones, leading to unexpected composite ion peaks in mass spectrometry. This study contributes to the understanding of the fragmentation patterns of complex organic molecules, which is crucial in the analysis and design of new chemical compounds. The green co-crystal formed from the reaction of 2-pyridinecarboxaldehyde and (6-methylpyridin-2-yl)methanol without a catalyst is an example of how solvent- and catalyst-free reactions can yield precursors that convert into α-diketone compounds, expanding the toolbox for green chemistry and sustainable synthesis practices (Percino et al., 2007).
Molecular Design and QSAR Analysis
The QSAR analysis of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives by І. Drapak, B. Zimenkovsky, L. Perekhoda, H. Yeromina, K. Lipakova, I. Demchuk, and M. Rakhimova (2019) highlights the significance of molecular descriptors in predicting antioxidant activity. This study provides insights into the relationship between molecular structure and biological activity, which is fundamental in drug design and discovery. Understanding how factors like polarisation, dipole moment, and molecular volume affect antioxidant activity can guide the development of more effective antioxidant compounds (Drapak et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
2-(3-methylpyridin-4-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-7-6-9-4-2-8(7)3-5-10/h2,4,6,10H,3,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYHGEQTCVTNFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylpyridin-4-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



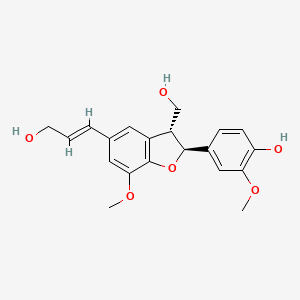
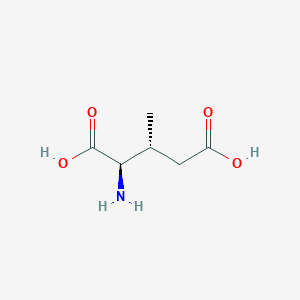

![Iodonium, bis[4-(1-methylethyl)phenyl]-, chloride](/img/structure/B3317824.png)
